N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide
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Overview
Description
N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group, a nitro group at the 5-position, and a piperidin-1-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).
Major Products
Reduction: N-(4-chlorophenyl)-5-amino-2-(piperidin-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidinyl group.
Scientific Research Applications
N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidinyl moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-nitro-2-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N-(4-chlorophenyl)-5-nitro-2-(pyrrolidin-1-yl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide is unique due to the presence of the piperidinyl group, which can influence its binding affinity and selectivity towards specific targets. The combination of the nitro group and the piperidinyl moiety provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-nitro-2-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-13-4-6-14(7-5-13)20-18(23)16-12-15(22(24)25)8-9-17(16)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVOJEZYAOTCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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